tert-Butyl2-(2-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
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Description
Tert-Butyl2-(2-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate, also known as TBOA, is a chemical compound that has gained significant attention in scientific research due to its potential as a tool for studying the function of glutamate transporters in the brain. Glutamate transporters are responsible for regulating the levels of the neurotransmitter glutamate in the brain, which is crucial for normal brain function. TBOA has been shown to inhibit the activity of glutamate transporters, which has led to its use in various research applications.
Scientific Research Applications
Crystal Structure and Symmetry
A study by Dong et al. (1999) reported on the crystal structure of a related compound, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate. It highlighted the molecule's mirror symmetry and the chair conformation of the hexahydropyrimidine ring, which is relevant for understanding the structural properties of similar spirotetrahydrofuran compounds.
Synthesis Routes
Srinivasan et al. (2012) Srinivasan et al. (2012) developed a novel synthesis route for spirocyclic amide derivatives, which are structurally similar to tert-Butyl2-(2-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate. This work involves oxidative cleavage and amine coupling, offering insights into potential synthesis methods for related compounds.
Biological Evaluation and Antibacterial Activity
Sanjeevarayappa et al. (2015) Sanjeevarayappa et al. (2015) synthesized a similar compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, and screened it for in vitro antibacterial and anthelmintic activity. The study provides an example of how structurally related compounds can be evaluated for biological activities.
Potential in Drug Development
The research on novel spiropiperidines as non-peptide tachykinin NK2 receptor antagonists, as presented by Smith et al. (1995) Smith et al. (1995), illustrates the potential of spirotetrahydrofuran derivatives in drug development, particularly for neurological conditions.
properties
IUPAC Name |
tert-butyl 2-(2-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c1-17(2,3)25-16(24)22-10-8-18(9-11-22)15(23)20-14(21-18)12-6-4-5-7-13(12)19/h4-7H,8-11H2,1-3H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOYLLQAKWUZOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NC(=N2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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